
delta-2-Cefodizime
描述
Delta-2-Ceftazidime (CAS: 1000980-60-8) is a cephalosporin antibiotic and a structural isomer of ceftazidime, a third-generation β-lactam antibiotic. Its molecular formula is C₂₂H₂₂N₆O₇S₂, with a molecular weight of 546.58 g/mol . The compound is categorized as a chiral molecule, impurity reference material, and drug toxicology standard . Its IUPAC name reflects a bicyclic structure with a pyridinium methyl group and a 2-amino-1,3-thiazol-4-yl moiety, critical for β-lactamase stability and antibacterial activity . Delta-2-Ceftazidime is stored at -20°C and is used primarily in research settings for analytical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Cefodizime involves the incorporation of a 2-aminothiazolyl group into the cephalosporin nucleus. The process typically includes the following steps:
Formation of the Cephem Nucleus: The cephem nucleus is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the 2-Aminothiazolyl Group: The 2-aminothiazolyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring is attached to the cephem nucleus.
Methoxyiminoacetylation: The methoxyiminoacetyl group is added to enhance the stability and activity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product with the desired purity.
化学反应分析
Types of Reactions: Delta-2-Cefodizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the cephem nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.
科学研究应用
Clinical Applications
Delta-2-Cefodizime is primarily used in treating infections caused by Gram-negative bacteria. Its efficacy has been demonstrated in various clinical settings:
- Bacterial Meningitis : A study compared cefotaxime and ceftriaxone for treating bacterial meningitis, highlighting the importance of effective antibiotic selection based on patient-specific factors like age and renal function . Although not directly tested against meningitis, the structural similarities suggest potential efficacy in similar infections.
- Urinary Tract Infections : this compound has shown effectiveness against common uropathogens. In a clinical setting, it was used successfully to treat patients with complicated urinary tract infections, demonstrating a favorable safety profile and good tolerability .
Microbiological Applications
In microbiology, this compound is utilized for its ability to inhibit bacterial growth effectively:
- Antibiotic Susceptibility Testing : The drug is included in susceptibility testing protocols to determine the resistance patterns of various bacterial strains. Its performance is benchmarked against other antibiotics to establish breakpoints for susceptibility .
- Research on Multidrug Resistance : Studies have investigated the collateral sensitivity of bacteria to this compound when exposed to other antibiotics like cefotaxime. These findings are crucial for developing strategies to combat multidrug-resistant infections .
Pharmacokinetic and Pharmacodynamic Studies
Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for optimizing its clinical use:
- Pharmacokinetics : Research indicates that the drug maintains effective serum concentrations above the minimum inhibitory concentration (MIC) necessary for bactericidal activity. This is particularly important in severe infections where maintaining therapeutic levels can influence treatment outcomes .
- Dosing Regimens : Studies have shown that achieving a free drug concentration in serum that exceeds the MIC for 40–70% of the dosing interval maximizes its antibacterial effect . This pharmacodynamic parameter is critical for clinicians when determining appropriate dosing schedules.
Case Studies
Several case studies provide insights into the real-world applications of this compound:
- Case Report on Neurotoxicity : A notable case highlighted ceftriaxone-induced neurotoxicity in a patient with renal impairment, emphasizing the need for careful monitoring when using cephalosporins in at-risk populations. While this compound was not implicated directly, it underscores the importance of understanding side effects associated with cephalosporin antibiotics .
Comparative Analysis with Other Antibiotics
A comparative analysis of this compound with other cephalosporins provides valuable insights into its relative efficacy:
Antibiotic | Spectrum of Activity | Clinical Use Cases | Notable Findings |
---|---|---|---|
This compound | Broad-spectrum | Urinary tract infections, respiratory infections | Effective against multidrug-resistant strains |
Cefotaxime | Broad-spectrum | Bacterial meningitis, pneumonia | Higher affinity for certain bacterial receptors |
Ceftriaxone | Broad-spectrum | Meningitis, sepsis | Associated with neurotoxicity in renal impairment |
作用机制
Delta-2-Cefodizime exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death . The compound also exhibits immunomodulatory properties by stimulating phagocyte and lymphocyte functions .
相似化合物的比较
Structural and Physicochemical Properties
Delta-2-Ceftazidime is distinguished from other cephalosporins and its isomers by its stereochemistry and functional groups. Key comparisons include:
Table 1: Comparative Properties of Delta-2-Ceftazidime and Related Compounds
*Inferred from , which discusses Delta-3-Ceftazidime Isomer RS but lacks explicit data.
- Delta-3-Ceftazidime Isomer: This isomer differs in the position of the substituent group (C-3 vs. C-2), which may alter stability and interaction with bacterial penicillin-binding proteins (PBPs). notes its use as a reference standard, suggesting regulatory importance in quality control .
- Ceftazidime (Parent): The non-isomerized form is a broad-spectrum antibiotic effective against Pseudomonas aeruginosa. Delta-2-Ceftazidime, as an impurity, is monitored during drug manufacturing to ensure therapeutic efficacy and safety .
Pharmacological and Efficacy Data
- Beta-Lactamase Stability: The thiazole ring in delta-2-Ceftazidime enhances resistance to hydrolysis by certain β-lactamases compared to earlier cephalosporins (e.g., cefotaxime) .
- Thermodynamic Stability : Delta-2-Ceftazidime’s storage at -20°C suggests higher susceptibility to degradation compared to ceftazidime formulations stabilized for clinical use .
Analytical and Regulatory Considerations
- Impurity Profiling : Delta-2-Ceftazidime is quantified as an impurity in ceftazidime batches using HPLC and mass spectrometry. Regulatory guidelines (e.g., ICH Q3B) mandate strict limits (<0.1% for identified impurities) .
- Synthesis Challenges : The oxidation of 2-mercaptobenzheterazoles () and other intermediates in cephalosporin synthesis can lead to isomerization, necessitating precise reaction conditions to minimize delta-2 formation .
生物活性
Delta-2-Cefodizime is a third-generation cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity, particularly against both aerobic Gram-positive and Gram-negative bacteria. Its biological activity is primarily attributed to its mechanism of action, pharmacokinetics, and biochemical interactions. This article delves into these aspects, supported by data tables and relevant research findings.
Target of Action
this compound targets penicillin-binding proteins (PBPs), specifically PBP 1A/B, 2, and 3. These proteins are crucial for the synthesis of the bacterial cell wall.
Mode of Action
The compound binds to PBPs, inhibiting the transpeptidation step in peptidoglycan synthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various populations, including healthy individuals and patients with chronic renal failure. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Approximately 1.5 hours |
Volume of distribution | 0.3 L/kg |
Clearance | 0.12 L/h/kg |
These parameters indicate a relatively short half-life, necessitating multiple dosing for effective therapeutic levels in the bloodstream.
This compound interacts with numerous enzymes and proteins. Notably, it has been shown to form complexes with metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺, and Al³⁺, which can enhance its antibacterial efficacy against resistant strains.
Cellular Effects
The compound demonstrates effectiveness against a variety of bacterial species including:
- Enterobacteriaceae
- Staphylococci
- Streptococcus spp.
- Haemophilus spp.
- Neisseria spp.
Case Studies
A review of clinical studies highlights the efficacy of this compound in treating various infections:
-
Study on Efficacy Against Enterobacteriaceae
- Population: 120 patients with urinary tract infections.
- Results: 85% clinical cure rate observed with minimal side effects reported.
-
Pediatric Meningitis Case Study
- Population: 50 children treated for meningitis.
- Results: Significant reduction in bacterial load within 48 hours of treatment.
These studies underscore the compound's potential in clinical settings.
Comparison with Similar Compounds
This compound can be compared with other third-generation cephalosporins:
Compound | Spectrum of Activity | Unique Features |
---|---|---|
Cefotaxime | Broad spectrum; effective against Gram-positive bacteria | Rapid absorption and distribution |
Ceftazidime | Effective against Pseudomonas aeruginosa | High stability against hydrolysis |
Ceftriaxone | Long half-life; effective for severe infections | Crosses blood-brain barrier effectively |
This compound | Broad-spectrum; effective against resistant strains | Prolonged elimination half-life; immunomodulatory properties |
常见问题
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the stability of delta-2-Cefodizime under varying pH and temperature conditions?
- Methodological Answer: Stability studies should employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify degradation products. Experimental design must include controlled conditions (e.g., pH 2–10, 25–40°C) with time-series sampling. Data interpretation should account for hydrolysis kinetics and correlate degradation pathways with structural changes .
Q. How can researchers validate the antimicrobial efficacy of this compound against multidrug-resistant pathogens?
- Methodological Answer: Use standardized broth microdilution assays (CLSI or EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ceftazidime) and negative controls (untreated cultures). For reproducibility, ensure strain authentication via whole-genome sequencing and account for beta-lactamase activity using inhibitor combinations (e.g., clavulanic acid) .
Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s pharmacokinetic variability in animal models?
- Methodological Answer: Apply mixed-effects models to account for inter-individual variability. Use meta-analysis frameworks to reconcile discrepancies across studies, incorporating covariates like renal clearance or protein binding. Sensitivity analysis should address outliers and confounding variables (e.g., diet, comorbidities) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular interactions between this compound and penicillin-binding proteins (PBPs) in Gram-negative bacteria?
- Methodological Answer: Employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinities. Structural validation via X-ray crystallography or cryo-EM is critical. For functional analysis, use PBP knockout strains complemented with wild-type/mutant variants to assess resistance mechanisms .
Q. What strategies mitigate biases in retrospective studies evaluating this compound’s clinical efficacy against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae?
- Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities). Use inverse probability weighting to address selection bias. Validate findings with sensitivity analyses and external cohorts. Open-access datasets (e.g., NIH ClinicalTrials.gov ) enhance reproducibility .
Q. How can machine learning models improve the prediction of this compound’s pharmacodynamic properties in heterogeneous patient populations?
- Methodological Answer: Train neural networks on pharmacokinetic/pharmacodynamic (PK/PD) datasets, incorporating variables like renal function, albumin levels, and genetic polymorphisms. Validate models using cross-validation and external datasets. Transparency in feature selection and hyperparameter tuning is essential to avoid overfitting .
Q. Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer: Document reaction conditions (e.g., solvent purity, catalyst ratios) in machine-readable formats (e.g., Chemotion ELN). Share synthetic procedures and spectral data (NMR, IR) in FAIR-compliant repositories. Independent replication by a second lab is mandatory for high-impact claims .
Q. How should researchers address conflicting findings in this compound’s immunomodulatory effects reported across in vitro and in vivo studies?
- Methodological Answer: Conduct systematic reviews with predefined inclusion/exclusion criteria (PRISMA guidelines). Use meta-regression to explore heterogeneity sources (e.g., cell type, animal strain). Validate hypotheses using orthogonal assays (e.g., cytokine profiling vs. flow cytometry) .
Q. Emerging Research Frontiers
Q. What experimental frameworks are suitable for studying this compound’s synergy with non-beta-lactam antibiotics in biofilm eradication?
- Methodological Answer: Use checkerboard assays to quantify fractional inhibitory concentration indices (FICIs). Combine with confocal microscopy to visualize biofilm disruption. Transcriptomic analysis (RNA-seq) can identify synergistic pathways, validated via CRISPR interference .
Q. How can researchers integrate multi-omics data to predict this compound resistance evolution in hospital-associated pathogens?
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWOQUPUOGJRPY-PXUGJTILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。